molecular formula C9H13NO2 B1204991 2-[1-Hydroxy-2-(methylamino)ethyl]phenol CAS No. 575-81-5

2-[1-Hydroxy-2-(methylamino)ethyl]phenol

Cat. No. B1204991
CAS RN: 575-81-5
M. Wt: 167.2 g/mol
InChI Key: YVGQHEIZCSVQHE-UHFFFAOYSA-N
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Description

The compound “2-[1-Hydroxy-2-(methylamino)ethyl]phenol” is also known as synephrine . It is a proto-alkaloid found to crystallize as a neutral molecule in the racemate and as a zwitterion in the pure enantiomer . It is an enantiomer of a ®-adrenaline .


Molecular Structure Analysis

The molecular formula of “2-[1-Hydroxy-2-(methylamino)ethyl]phenol” is C9H13NO2 . It is found to crystallize as a neutral molecule in the racemate and as a zwitterion in the pure enantiomer .


Physical And Chemical Properties Analysis

The molecular weight of “2-[1-Hydroxy-2-(methylamino)ethyl]phenol” is 167.20 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 .

Scientific Research Applications

Pharmacology: Vasoconstrictor Agent

2-[1-Hydroxy-2-(methylamino)ethyl]phenol: is structurally related to phenylephrine, a well-known vasoconstrictor . It is used in medical settings to increase blood pressure in patients with hypotension, particularly during spinal anesthesia for cesarean sections . The compound’s action on α1-adrenergic receptors makes it a candidate for treating low blood pressure without significantly affecting heart rate.

Biochemistry: Calcium Ion Monitoring

In biochemistry research, this compound has been utilized in the development of optical biosensors for noninvasive longitudinal measurements of calcium ions ([Ca2+]) in arterioles . This application is crucial for understanding calcium signaling in various physiological and pathological processes.

Organic Synthesis: Building Block

The compound serves as an organic building block for the synthesis of more complex molecules. Its phenolic and amino functional groups make it versatile for various chemical reactions, contributing to the synthesis of pharmaceuticals and other organic compounds .

Analytical Chemistry: Reference Standard

In analytical chemistry, 2-[1-Hydroxy-2-(methylamino)ethyl]phenol is used as a reference standard for method development and validation in pharmaceutical testing . Its well-characterized nature allows for accurate calibration of analytical instruments and ensures the reliability of analytical methods.

Medical Research: Enhancing Drug Bioavailability

Research has shown that the bioavailability of phenylephrine can be increased by co-administration with acetaminophen . This finding is significant for improving the efficacy of phenylephrine in clinical use, potentially reducing the required dosage and minimizing side effects.

Industrial Applications: Vasopressor Systems

The compound has industrial applications in the development of automated vasopressor systems. These systems are used to maintain stable blood pressure during surgical procedures, utilizing algorithms and continuous non-invasive hemodynamic monitoring .

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It has been classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

2-[1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-4-2-3-5-8(7)11/h2-5,9-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGQHEIZCSVQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973036
Record name 2-[1-Hydroxy-2-(methylamino)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Hydroxy-2-(methylamino)ethyl]phenol

CAS RN

575-81-5
Record name 2-Synephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-Hydroxy-2-(methylamino)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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